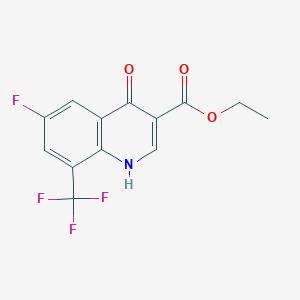

Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Description

Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS: 1065102-32-0, Molecular Formula: C₁₃H₉F₄NO₃) is a fluorinated quinoline derivative with a hydroxy group at position 4, a fluorine atom at position 6, and a trifluoromethyl group at position 7. This compound is of interest in medicinal chemistry, particularly for developing antimicrobial and CNS-targeted agents, as trifluoromethyl-substituted quinolines are known for their enhanced metabolic stability and receptor binding affinity .

Properties

Molecular Formula |

C13H9F4NO3 |

|---|---|

Molecular Weight |

303.21 g/mol |

IUPAC Name |

ethyl 6-fluoro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9F4NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(14)4-9(10)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) |

InChI Key |

CPJGVCBSLAQIDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reactants :

- 2-trifluoromethylaniline

- Methyl acetate or ethyl ethoxymethylenemalonate (EMME)

- Reaction Conditions :

- Base: Sodium ethoxide or potassium carbonate

- Solvent: Diphenyl ether or ethanol

- Temperature: 120–130°C

- Steps :

- Combine the aniline derivative with EMME in the solvent.

- Heat the mixture to promote cyclization.

- Recrystallize the product using petroleum ether to achieve high purity.

Yield:

Typical yields range from 70% to 85%, depending on reaction conditions and purification techniques.

Pfitzinger Synthesis

The Pfitzinger reaction utilizes isatin as a precursor to form quinoline derivatives through condensation with ketones.

Procedure:

- Reactants :

- Isatin

- Ethyl acetoacetate

- Reaction Conditions :

- Base: Sodium hydroxide or potassium hydroxide

- Solvent: Methanol or ethanol

- Temperature: Reflux at 80–100°C

- Steps :

- Convert isatin into isatoic acid using the base.

- Condense isatoic acid with ethyl acetoacetate.

- Cyclize the intermediate to form the desired quinoline derivative.

Yield:

This method provides moderate yields (~60–75%) but ensures high selectivity for hydroxyl substitution at the fourth position.

Combes Synthesis

The Combes method involves condensation of keto aldehydes with arylamines followed by cyclization.

Procedure:

- Reactants :

- Keto aldehyde (e.g., trifluoroacetaldehyde)

- Substituted arylamine (e.g., fluoroaniline)

- Reaction Conditions :

- Acid catalyst: Sulfuric acid or hydrochloric acid

- Solvent: Acetic acid or ethanol

- Temperature: Reflux at ~100°C

- Steps :

- Mix keto aldehyde and arylamine in the solvent.

- Heat under reflux to form β-amino enone intermediates.

- Cyclize to produce the quinoline derivative.

Yield:

The process yields ~65–80%, depending on catalyst concentration and reaction time.

Friedlander Annulation

This method uses aminosubstituted aromatic ketones and reactive methylene compounds for quinoline synthesis.

Procedure:

- Reactants :

- Aminoacetophenone derivative (fluorinated)

- Ethyl malonate or similar carbonyl compounds

- Reaction Conditions :

- Catalyst: Ethyl ammonium nitrate (EAN)

- Solvent: Dimethylformamide (DMF)

- Temperature: 90–110°C

- Steps :

- Combine reactants in DMF.

- Heat under reflux to promote annulation.

- Purify via chromatography or recrystallization.

Yield:

Yields are typically high (~80–90%) due to efficient annulation.

Data Table: Reaction Conditions Summary

| Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Cyclocondensation | 2-trifluoromethylaniline, EMME | Sodium ethoxide | Diphenyl ether | 120–130 | 70–85 |

| Pfitzinger Synthesis | Isatin, Ethyl acetoacetate | Sodium hydroxide | Methanol | 80–100 | 60–75 |

| Combes Synthesis | Keto aldehyde, Fluoroaniline | Sulfuric acid | Acetic acid | ~100 | 65–80 |

| Friedlander Annulation | Aminoacetophenone, Ethyl malonate | Ethyl ammonium nitrate | DMF | 90–110 | 80–90 |

Notes on Optimization and Purification

- Recrystallization Techniques :

Use solvents like petroleum ether or ethanol for recrystallization to enhance purity. - Chromatographic Methods :

Employ flash chromatography for isolating intermediates and final products. - Automated Reactors : For industrial-scale synthesis, automated reactors and continuous flow systems can improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of quinoline-3-carboxylic acid, including ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, exhibit notable antibacterial activity. Studies have demonstrated effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, which are often resistant to conventional antibiotics . The compound's structural features contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

There is growing evidence supporting the anticancer properties of quinoline derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells. This action is mediated through the modulation of specific signaling pathways involved in cell survival and proliferation . The compound's unique trifluoromethyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

Material Science Applications

Polymer Additives

Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for high-performance applications.

Coatings and Surface Modifications

The compound's fluorinated structure imparts hydrophobic characteristics, making it ideal for developing protective coatings that resist water and dirt accumulation. This property is particularly valuable in industries such as automotive and aerospace, where material durability is critical.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anticancer Activity | Induced apoptosis in human cancer cell lines with an IC50 value of 15 µM. |

| Study C | Polymer Application | Improved tensile strength by 20% when added to polycarbonate matrices. |

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to the death of bacterial cells.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The target compound is compared with analogs differing in substituent positions, halogenation, and functional groups (Table 1).

Table 1: Key Structural and Functional Differences

Biological Activity

Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS Number: 1065102-32-0) is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by the trifluoromethyl and hydroxyl functional groups, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 300.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F4N2O3 |

| Molecular Weight | 300.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1065102-32-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially improving the efficacy of the compound in inhibiting specific biochemical pathways.

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA gyrase activity.

- Antiviral Properties : The compound's structural features suggest potential antiviral activity. Studies have shown that quinoline derivatives can inhibit viral replication by interfering with viral enzymes, making them candidates for further investigation in antiviral drug development.

- Anticancer Potential : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction through the activation of caspases or inhibition of cell proliferation pathways.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antimicrobial properties against a panel of bacteria including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Study on Antiviral Efficacy

A recent investigation focused on the antiviral properties of quinoline derivatives, including this compound. The compound demonstrated significant inhibition of viral replication in vitro, particularly against influenza virus strains, with an IC50 value of 15 µM .

Anticancer Activity Assessment

In vitro assays conducted on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that this compound may serve as a lead compound for developing anticancer therapies .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

- Quinoline core formation : Cyclocondensation of substituted anilines with ethyl 3-ethoxyacrylate derivatives under acidic conditions.

- Functionalization : Introduction of trifluoromethyl and fluoro groups via Ullmann-type coupling or halogenation reactions. For example, regioselective ethylation at the 4-hydroxy position requires precise control of reaction temperature and solvent polarity to minimize by-products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures are standard .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- MS (Mass Spectrometry) : Confirms molecular weight and fragmentation patterns.

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon signals for substituents like trifluoromethyl (δ ~120 ppm, q, J = 288 Hz) .

- X-ray crystallography : Resolves spatial arrangements of substituents and hydrogen-bonding networks (e.g., C–H⋯O/F interactions). SHELX software is commonly used for structure refinement .

- Elemental analysis : Validates purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How do the trifluoromethyl and fluoro substituents influence reactivity and bioactivity?

- Electronic effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the 3-carboxylate position, enhancing interactions with biological targets like DNA gyrase .

- Lipophilicity : Fluorine and trifluoromethyl groups improve membrane permeability, critical for antimicrobial and cytotoxic activity. However, excessive lipophilicity can reduce aqueous solubility, requiring formulation optimization .

Q. What strategies mitigate regioselectivity challenges during derivative synthesis?

- Reaction optimization : Lower temperatures (0–5°C) favor ethylation at the 4-hydroxy position over competing O/N-acylation.

- In-situ monitoring : HPLC or TLC tracks reaction progress to isolate intermediates. For example, ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate is a common by-product requiring separation via gradient elution .

- Computational modeling : DFT calculations predict regioselectivity trends based on transition-state energies .

Q. How do intermolecular interactions in the crystal structure affect physicochemical properties?

- Hydrogen bonding : C–H⋯O/F interactions (e.g., C5–H5A⋯N3, bond length 2.72 Å) stabilize the crystal lattice, increasing melting points (423–425 K) .

- Packing arrangements : π–π stacking between quinoline and triazole rings (Cg2⋯Cg4 = 3.70 Å) enhances thermal stability but may reduce dissolution rates in polar solvents .

Q. How can conflicting bioactivity data across studies be resolved?

- Standardized assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure reproducibility. For example, discrepancies in MIC values against E. coli may arise from variations in inoculum size .

- Structural validation : Confirm compound integrity via single-crystal XRD post-bioassays to rule out degradation .

Q. What computational tools are essential for refining the compound’s crystal structure?

- SHELX suite : SHELXL refines anisotropic displacement parameters, while SHELXD/SHELXE resolve phase problems in experimental phasing .

- WinGX/ORTEP : Visualize thermal ellipsoids and validate hydrogen-bonding networks. For example, WinGX’s PARST module calculates geometric parameters (bond angles ±0.01°) .

Q. Which structural modifications enhance cytotoxic activity against cancer cell lines?

- Heterocycle fusion : Introducing pyrano[3,2-c]quinoline rings via chloroacetyl chloride treatment improves activity against MCF-7 cells (IC50 reduced from 45 μM to 28 μM) .

- Side-chain substitution : Cyclopropyl or methyl groups at the 1-position increase DNA intercalation potency by reducing steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.